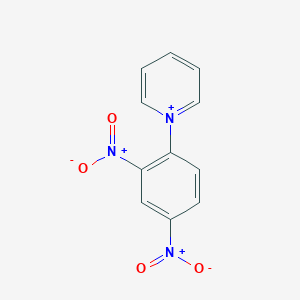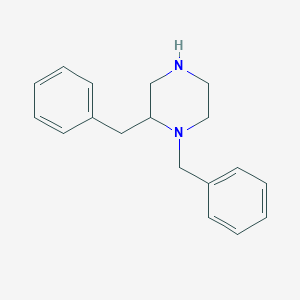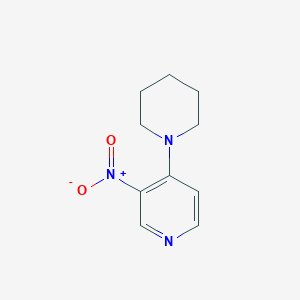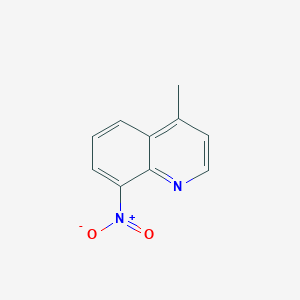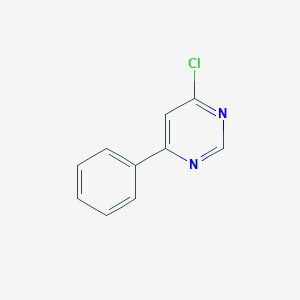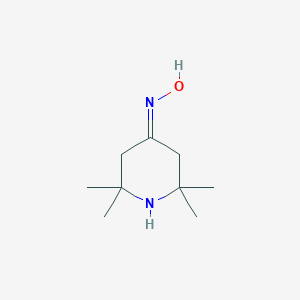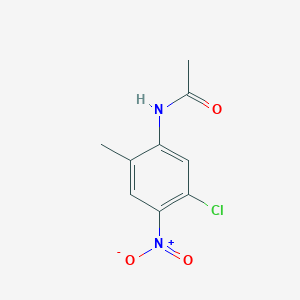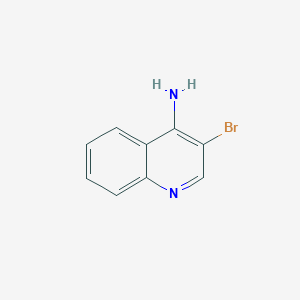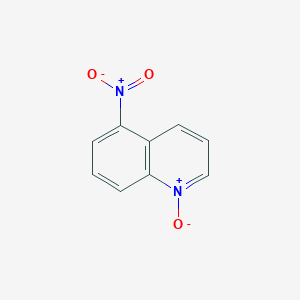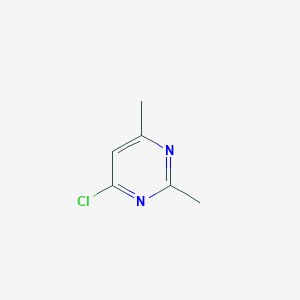
4-Chloro-2,6-dimethylpyrimidine
Overview
Description
4-Chloro-2,6-dimethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C₆H₇ClN₂. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4-position and two methyl groups at the 2- and 6-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethyl-4-pyrone with triphenylmethylamine under the catalysis of a Lewis acid, followed by chlorination and deprotection using phosphorus oxychloride . Another method includes the microwave-assisted aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with substituted anilines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been shown to significantly reduce reaction times and improve efficiency compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with nucleophiles such as amines or alkoxides.
Amination: Reaction with n-alkylamines to form corresponding amines.
Common Reagents and Conditions
Nucleophiles: Aniline derivatives, n-alkylamines
Catalysts: Lewis acids, microwave irradiation
Solvents: Dichloromethane, isopropanol.
Major Products
2-Anilinopyrimidines: Formed by the reaction with aniline derivatives.
Aminopyrimidines: Formed by the reaction with n-alkylamines.
Scientific Research Applications
4-Chloro-2,6-dimethylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethylpyrimidine primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The chlorine atom at the 4-position is susceptible to nucleophilic attack, leading to the formation of various substituted pyrimidine derivatives . These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which activates the pyrimidine ring towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-4-chloropyrimidine: Another chlorinated pyrimidine derivative with amino groups at the 2- and 6-positions.
2-Chloro-4,6-dimethylpyrimidine: A closely related compound with similar reactivity but different substitution pattern.
Uniqueness
Its ability to undergo efficient nucleophilic substitution reactions under mild conditions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-2,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXFOGXQLRLSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390043 | |
| Record name | 4-chloro-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4472-45-1 | |
| Record name | 4-Chloro-2,6-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4472-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reactivity of 4-chloro-2,6-dimethylpyrimidine differ from its isomer, 2-chloro-4,6-dimethylpyrimidine, in amination reactions with amines?
A: While both isomers undergo amination reactions with amines, their reactivity can differ based on the steric hindrance around the chlorine atom. Research has shown that this compound generally exhibits lower reactivity compared to 2-chloro-4,6-dimethylpyrimidine when reacting with branched alkylamines and di-n-alkylamines. This difference is attributed to the increased steric hindrance around the chlorine atom at the 4-position, which hinders the approach of bulky amines. [] For instance, at comparable temperatures, amines with branching at the alpha-carbon position show significantly reduced reactivity towards this compound compared to n-alkylamines. []
Q2: Can this compound undergo reactions other than amination?
A: Yes, besides amination, this compound can undergo other reactions. Notably, it has been shown to undergo hydrolysis in the presence of hot hydriodic acid. [] Interestingly, under milder conditions, hydriodic acid can also facilitate transhalogenation, replacing the chlorine atom with iodine to yield 4-iodo-2,6-dimethylpyrimidine. [] This highlights the versatility of this compound as a starting material for synthesizing various substituted pyrimidine derivatives.
Q3: What is the significance of studying the reaction kinetics of this compound with amines without a solvent?
A: Investigating the reaction kinetics in the absence of a solvent provides valuable insights into the intrinsic reactivity of this compound. [] This approach eliminates the influence of solvent effects on reaction rates and allows for a direct comparison of the reactivity of different amines. By determining the second-order rate constants, Arrhenius parameters, and isokinetic temperatures in solvent-free conditions, researchers can gain a deeper understanding of the reaction mechanism and the factors influencing the amination process. [] This knowledge is crucial for optimizing reaction conditions and developing efficient synthetic routes to various alkylaminopyrimidines.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

